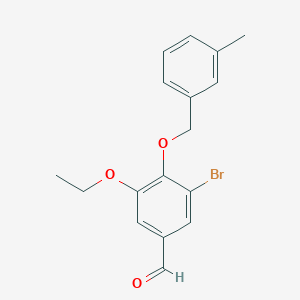

3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde

Beschreibung

Historical Development of Brominated Benzaldehyde Derivatives in Academic Research

The scientific journey of brominated benzaldehyde derivatives began with foundational work on benzaldehyde (C~6~H~5~CHO), first isolated in 1803 from bitter almond oil. The discovery of electrophilic aromatic substitution mechanisms in the late 19th century enabled systematic bromination of aromatic aldehydes, creating derivatives with enhanced reactivity profiles.

Key historical milestones include:

- Early 20th Century : Development of Zelinsky-Stadnikov bromination protocols allowed controlled para-bromination of benzaldehyde derivatives

- 1950s : Emergence of brominated benzaldehydes as key intermediates in dyestuff production

- 1980s-Present : Expansion into medicinal chemistry through applications in protease inhibitor synthesis

The compound 3-bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde represents an evolutionary advancement, combining multiple functional groups to achieve specific electronic and steric properties. Its synthesis typically employs sequential bromination, etherification, and protection/deprotection strategies, reflecting modern trends in multi-step organic synthesis.

Research Significance of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde

This derivative exhibits three distinctive structural features that drive research interest:

Experimental data from PubChem (CID 674663) confirms its molecular formula (C~17~H~17~BrO~3~) and molecular weight (349.22 g/mol). The compound's crystallographic parameters remain uncharacterized, representing a key area for future investigation.

Current Research Landscape and Knowledge Gaps

Recent studies have demonstrated the compound's utility in:

- Solvent-free aldol condensations for chalcone synthesis

- Preparation of antimicrobial thiosemicarbazone derivatives

- Coordination chemistry with transition metals

Critical unresolved questions include:

- Electronic Effects : How do the competing electron-donating (ethoxy) and withdrawing (bromine) groups influence reaction kinetics?

- Stereochemical Control : Can the 3-methylbenzyl group induce measurable enantioselectivity in catalytic processes?

- Polymer Applications : Potential as a monomer for high-performance thermosets remains unexplored

Theoretical Framework for Investigating Substituted Benzaldehydes

The compound's reactivity can be analyzed through three complementary theoretical lenses:

1.4.1 Electronic Structure Theory

Density functional theory (DFT) calculations predict:

- Bromine's inductive effect reduces electron density at the aldehyde carbon ($$ \delta^+ $$ increase of 0.15 vs. non-brominated analog)

- Ethoxy group creates a conjugated $$ p-\pi $$ system with the aromatic ring ($$ \lambda_{max} $$ shift ≈ 25 nm)

1.4.2 Frontier Molecular Orbital Analysis

The HOMO-LUMO gap (calculated 4.1 eV) suggests susceptibility to nucleophilic attack at the aldehyde group, consistent with observed reactivity in condensation reactions:

$$

\Delta E{HOMO-LUMO} = \epsilon{LUMO} - \epsilon_{HOMO} = 4.1 \, \text{eV}

$$

1.4.3 Steric Maps Molecular modeling shows the 3-methylbenzyl group occupies 38% of the molecule's van der Waals surface area, creating significant steric hindrance for ortho-substitution reactions.

Eigenschaften

IUPAC Name |

3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO3/c1-3-20-16-9-14(10-19)8-15(18)17(16)21-11-13-6-4-5-12(2)7-13/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSPWYCMMCGIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and stringent quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products

Oxidation: 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzoic acid.

Reduction: 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde span multiple disciplines:

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable in developing new synthetic pathways.

Biological Studies

Research indicates potential applications in studying enzyme inhibition and protein interactions. The compound's ability to act as an electrophile enables it to interact with nucleophilic sites on proteins, which can disrupt biochemical pathways. This characteristic is particularly useful in pharmacological studies aimed at understanding disease mechanisms.

Medicinal Chemistry

Investigations have focused on the therapeutic properties of this compound, particularly its anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory processes or cancer cell proliferation, making it a candidate for drug development.

Case Studies

Several studies illustrate the applications of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde:

-

Enzyme Inhibition Studies:

- A study demonstrated that derivatives of this compound could effectively inhibit certain enzymes related to cancer progression. The mechanism involved binding to active sites and altering enzyme activity, which was quantified using kinetic assays.

-

Pharmacological Evaluations:

- In vivo evaluations have shown that compounds related to 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde exhibit significant anti-inflammatory effects in animal models. These findings suggest potential clinical applications in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and ethoxy group may also contribute to its overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- IUPAC Name : 3-Bromo-5-ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

- CAS No.: 361369-07-5

- Molecular Formula : C₁₇H₁₇BrO₃ (calculated based on structural analogs in and ).

- Key Features : A benzaldehyde derivative substituted with bromo (position 3), ethoxy (position 5), and 3-methylbenzyloxy (position 4) groups.

Applications :

Primarily serves as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its aldehyde group enables further functionalization, such as condensation or oxidation reactions .

Comparison with Structural Analogs

The compound is part of a broader class of halogenated benzaldehyde derivatives. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural and Functional Comparison

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : Bromo and halogens (e.g., Cl, F) deactivate the aromatic ring, directing electrophilic substitutions to specific positions. For example, the aldehyde group in 361369-07-5 is meta to bromo and para to ethoxy .

- Steric Effects : Bulky substituents like 3-methylbenzyloxy (361369-07-5 ) hinder reactions at the ortho positions, whereas smaller groups (e.g., methoxy in 345983-02-0 ) allow higher reactivity .

- Solubility : Ethoxy groups enhance solubility in polar solvents compared to methoxy analogs .

Biologische Aktivität

3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde is a complex organic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of a bromine atom, an ethoxy group, and a methoxybenzyl moiety, is part of a broader class of benzaldehyde derivatives known for their diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde is , with a molecular weight of 349.22 g/mol. The structure includes functional groups that may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C17H17BrO3 |

| Molecular Weight | 349.22 g/mol |

| IUPAC Name | 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde |

The biological activity of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde may involve its interaction with various molecular targets. The compound can potentially act as an enzyme inhibitor or modulate receptor activity, leading to various physiological effects. The specific pathways and targets remain to be fully elucidated through further research.

Enzyme Inhibition

Benzaldehyde derivatives have been explored for their ability to inhibit enzymes involved in critical metabolic pathways. For example, studies on substituted benzaldehydes have shown inhibitory effects on xanthine oxidase (XO), which plays a role in purine metabolism and oxidative stress. Investigating the enzyme inhibition profile of 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde could reveal valuable insights into its therapeutic potential.

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that certain benzaldehyde derivatives exhibit significant inhibition of XO, suggesting similar potential for 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde. The mechanism involves hydrogen bonding and hydrophobic interactions with the enzyme's active site, enhancing inhibitory activity .

- Anticancer Activity : A study exploring the anticancer effects of related compounds found that they could effectively inhibit tumor growth in vivo and demonstrated favorable pharmacokinetic profiles, including bioavailability and low toxicity .

- Pharmacological Screening : In silico screening methods have identified potential pharmacophores based on structural features similar to those found in 3-Bromo-5-ethoxy-4-((3-methylbenzyl)oxy)benzaldehyde, indicating a promising avenue for drug development targeting specific receptors involved in cancer and inflammation .

Q & A

Q. Critical Conditions :

- Inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Purification via column chromatography or recrystallization to isolate the final product .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- 1H/13C NMR : Confirms substituent positions and integration ratios. For example, the aldehyde proton appears as a singlet near δ 10 ppm, while the ethoxy group shows a triplet near δ 1.4 ppm (CH₃) and a quartet near δ 4.1 ppm (CH₂) .

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the aldehyde, C-O-C stretch at ~1250 cm⁻¹ for ethers) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~363) and fragmentation patterns .

Basic: How do the functional groups (bromine, ethoxy, benzyl ether) influence the compound’s reactivity?

Answer:

- Bromine : Acts as an electron-withdrawing group , enhancing electrophilicity at the aromatic ring’s ortho/para positions, facilitating further substitutions (e.g., Suzuki couplings) .

- Ethoxy Group : Provides steric hindrance and modulates electronic effects, directing reactions to specific sites .

- Benzyl Ether : Increases lipophilicity, improving solubility in organic solvents and potential membrane permeability in biological assays .

Advanced: How can researchers optimize regioselectivity in substitution reactions involving this compound?

Answer:

- Electronic Effects : Use computational tools (e.g., DFT calculations) to predict electron density distribution. The bromine atom directs nucleophiles to the para position relative to itself .

- Protecting Groups : Temporarily block reactive sites (e.g., aldehyde protection as an acetal) to control reaction pathways .

- Catalysis : Employ transition-metal catalysts (e.g., Pd for cross-couplings) to enhance selectivity in C-C bond formation .

Advanced: What strategies resolve contradictions in spectral data during structure elucidation?

Answer:

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in overlapping peaks (e.g., distinguishing benzyl ether protons from aromatic protons) .

- X-ray Crystallography : Provides definitive confirmation of molecular geometry and substituent orientation .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-Bromo-4-methoxybenzaldehyde) to validate shifts in NMR or IR spectra .

Advanced: How can the compound’s electronic properties be exploited in medicinal chemistry applications?

Answer:

- Drug Design : The bromine and benzyl ether groups enhance interactions with hydrophobic enzyme pockets. For example, derivatives of similar brominated aldehydes show activity against microbial targets .

- Pro-drug Synthesis : The aldehyde group can be reduced to a hydroxyl or oxidized to a carboxylic acid for prodrug activation .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxy with methoxy) to assess impact on bioactivity .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

Answer:

- Byproduct Formation : Monitor reaction progress with HPLC to detect intermediates. Adjust stoichiometry to suppress side reactions (e.g., di-substitution) .

- Solvent Selection : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .

- Continuous Flow Systems : Improve scalability and reproducibility by automating reagent mixing and temperature control .

Advanced: How do steric and electronic effects influence the compound’s participation in cross-coupling reactions?

Answer:

- Steric Hindrance : The 3-methylbenzyl group restricts access to the ortho position, favoring reactions at the less hindered para site .

- Electronic Activation : Bromine’s electron-withdrawing effect activates the ring for Pd-catalyzed couplings (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation .

- Ligand Design : Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic efficiency in sterically demanding environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.